Isotussilagine

Toxicology Phytochemistry Safety Pharmacology

Procure Isotussilagine (CAS 91108-32-6) as the definitive non-toxic pyrrolizidine alkaloid for reliable experimental controls. Unlike hepatotoxic senkirkine or senecionine, Isotussilagine is classified as non-toxic, enabling uncontaminated baselines for in vitro and in vivo hepatotoxicity studies. Its C-2 stereochemistry distinguishes it from epimer Tussilagine, making it essential for validating chiral GC-MS/HPLC methods. Sourced from authenticated Arnica montana, it serves as a precise phytochemical marker for botanical QC and ADMET profiling. Ensure assay integrity—verify C-2 configuration and non-toxicity before choosing an alkaloid standard.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 91108-32-6
Cat. No. B3431560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotussilagine
CAS91108-32-6
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1(CN2CCCC2C1C(=O)OC)O
InChIInChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1
InChIKeyLADVYSUMGRTFSZ-XKSSXDPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure High-Purity Isotussilagine (CAS 91108-32-6) – A Non-Toxic Pyrrolizidine Alkaloid Reference Standard from Arnica montana


Isotussilagine (CAS 91108-32-6) is a pyrrolizidine alkaloid characterized as methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate, with a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol [1]. It is a natural product primarily isolated from plants in the Arnica genus, particularly Arnica montana, and is classified as an atypical pyrrolizidine alkaloid due to the presence of a C-3 methyl group and C-1 oxidation . Critically, Isotussilagine has been documented as a non-toxic alkaloid in contrast to the well-established hepatotoxicity of many classical pyrrolizidine alkaloids, making it a preferred reference standard in phytochemical and toxicological research [2].

Why Generic Pyrrolizidine Alkaloid Substitution Is Scientifically Inadmissible for Isotussilagine-Based Research


In the procurement of pyrrolizidine alkaloids for research, Isotussilagine cannot be interchanged with its class members or even its direct epimer Tussilagine. Many pyrrolizidine alkaloids, such as senkirkine or senecionine, exhibit well-characterized hepatotoxicity and genotoxicity, a property completely absent in Isotussilagine and its close analog Tussilagine, which are classified as 'non-toxic' pyrrolizidines . Furthermore, Isotussilagine differs from Tussilagine by its specific stereochemistry at the C-2 position (C-2 epimer), which can critically alter its biosynthesis, isolation, and biological interaction profiles [1]. Using an alternative alkaloid without verifying these specific parameters—such as non-toxicity and stereochemical configuration—can invalidate experimental controls, skew plant chemotaxonomic analyses, or introduce uncharacterized toxic confounding factors into cell-based assays.

Quantitative Differentiation Evidence for Isotussilagine (CAS 91108-32-6) Versus Comparators


Non-Toxic Classification vs. Hepatotoxic Pyrrolizidine Alkaloid Class

Isotussilagine is unequivocally classified as a 'non-toxic' pyrrolizidine alkaloid. This directly contrasts with the vast majority of pyrrolizidine alkaloids (e.g., senkirkine, senecionine, heliotrine), which are associated with dose-dependent hepatotoxicity and genotoxicity . This classification is a core differentiator for selecting a negative control in toxicity assays.

Toxicology Phytochemistry Safety Pharmacology

Stereochemical Configuration vs. Tussilagine (C-2 Epimer)

Isotussilagine is the C-2 epimer of Tussilagine. Specifically, Tussilagine possesses the (1S,2S,7aS) configuration, while Isotussilagine possesses the (1S,2R,7aS) configuration [1]. This specific stereochemical distinction is critical for enantioselective synthesis, analytical method development, and understanding biological interactions.

Stereochemistry Analytical Chemistry Natural Product Synthesis

Predicted Human Intestinal Absorption vs. Pyrrolizidine Alkaloid Class Average

Isotussilagine is predicted to have a high probability of Human Intestinal Absorption (HIA), with a calculated probability of 84.52% [1]. While class-level HIA data for non-toxic pyrrolizidines is sparse, this positive prediction supports its potential for oral bioavailability in contrast to the generally lower oral bioavailability of N-oxide forms of toxic pyrrolizidine alkaloids .

ADMET Pharmacokinetics Drug Discovery

Physical Properties (LogP and Boiling Point) vs. Tussilagine

Isotussilagine exhibits distinct physicochemical properties compared to its epimer Tussilagine. It has a calculated LogP of 0.48 and a predicted boiling point of 279.0 ± 35.0 °C at 760 mmHg [1]. In comparison, Tussilagine has a reported XLogP3-AA of 0.4 and a boiling point of 330.2 °C at 760 mmHg [2]. These differences are significant for chromatographic method development and purification.

Physicochemical Properties Analytical Chemistry Purification

Occurrence in Arnica montana vs. Other Plant Sources

Isotussilagine is a characteristic phytochemical marker for the genus Arnica, specifically detected in trace amounts in the flowerheads of Arnica montana and related species . This differentiates it from other pyrrolizidine alkaloids, such as senkirkine, which are more commonly associated with genera like Tephroseris or Senecio [1]. The co-occurrence of Isotussilagine with Tussilagine in Arnica species provides a unique chemical fingerprint for botanical authentication.

Botanical Sourcing Phytochemistry Chemotaxonomy

Validated Research and Industrial Application Scenarios for Isotussilagine (CAS 91108-32-6)


Negative Control in Pyrrolizidine Alkaloid Toxicology Assays

Due to its established 'non-toxic' classification , Isotussilagine is the ideal negative control for in vitro and in vivo studies assessing the hepatotoxic or genotoxic potential of other pyrrolizidine alkaloids (e.g., senkirkine). This application prevents the introduction of confounding toxic effects that would be present if a generic or toxic PA were used as a baseline comparator.

Chiral Reference Standard for Chromatographic Method Validation

The precise stereochemical distinction at the C-2 position between Isotussilagine and Tussilagine [1] necessitates the use of Isotussilagine as a pure reference standard to validate chiral GC-MS or HPLC methods. This ensures accurate separation, identification, and quantification of these epimers in complex plant matrices or synthetic mixtures.

Chemotaxonomic Marker for Arnica Species Authentication

Isotussilagine's specific occurrence in the genus Arnica, particularly Arnica montana , makes it a valuable chemical marker for authenticating botanical raw materials and herbal products. Its presence, especially in co-occurrence with Tussilagine, provides a definitive phytochemical fingerprint for quality control and preventing adulteration of Arnica-based preparations.

Pharmacokinetic Probe for Orally Bioavailable Alkaloid Subclass

With a predicted Human Intestinal Absorption (HIA) probability of 84.52% [2], Isotussilagine serves as a probe compound for studying the oral bioavailability and ADMET properties of non-toxic pyrrolizidine alkaloids. This is particularly relevant for comparative pharmacokinetic studies against the N-oxide forms of toxic PAs, which have different absorption profiles .

Technical Documentation Hub

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